molecular formula C48H98O25 B3325922 HO-Peg24-OH CAS No. 2243942-52-9

HO-Peg24-OH

Cat. No.: B3325922
CAS No.: 2243942-52-9
M. Wt: 1075.3 g/mol
InChI Key: IEXKUCOGQITOPO-UHFFFAOYSA-N
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Description

HO-Peg24-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontane-1,71-diol, is a PEG-based PROTAC linker . It contains repeating ethylene glycol subunits with two terminal hydroxyl groups . The hydrophilic PEG linker increases the water solubility of the compound under aqueous environments .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of this compound is C48H98O25 . Its molecular weight is 1075.29 .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a boiling point of 906.6±60.0 C at 760 mmHg . It is stored at 4C for optimal preservation .

Scientific Research Applications

  • Enhancing Target Recognition in Biomedical Applications

    • A study by (Du, Jin, & Jiang, 2018) demonstrated that Polyethylene glycol (PEG), particularly long PEG chains like PEG24, can be used in biomedical applications for protein resistance and enhancing the recognition of biomolecules. The research focused on using PEG24 for installing functional biomolecules, with PEG4 acting as a protective layer. This application is particularly relevant for immobilizing antibodies and antigen recognition.
  • Biocompatible Surface Coatings

    • Research by (Alcantar, Aydil, & Israelachvili, 2000) highlighted the use of polyethylene glycol (PEG) in creating biocompatible surface coatings. The study detailed a method for grafting PEG onto activated silica films, demonstrating PEG’s properties like nonimmunogenicity and protein rejection. Such coatings are crucial for a range of biomedical and biochemical applications.
  • Acid-Degradable Hydrogel Fabrication

    • In a study conducted by (Zhao et al., 2020), a new synthetic route was established to prepare poly(ethylene glycol) with a single cinnamaldehyde acetal unit, which is non-toxic and acid-degradable. This research opens up avenues for using HO-Peg24-OH in creating acid-degradable materials and hydrogels, potentially useful in drug delivery systems and tissue engineering.
  • Functionalization in Organic-Inorganic Hybrid Compounds

    • A paper by (Ma et al., 2009) discussed the creation of a new organic-inorganic hybrid compound where PEG fragments were covalently decorated on polyoxoanions. This application shows the potential of this compound in the development of novel materials with specific chemical and physical properties.
  • Biotechnical and Biomedical Applications

    • According to (Harris, 1992), PEG, due to its ability to exclude other polymers in aqueous environments and its non-toxic nature, is widely used in biotechnical and biomedical fields. This includes applications in drug delivery, protein purification, and as a biocompatible coating material.
  • Enhancing Nanoparticle Stability

    • Research by (Oziri et al., 2021) showed that PEGylation of nanoparticles, including the use of cyclic PEG, can enhance their dispersion stability and antimicrobial activity. This application is significant in nanomedicine and nanotechnology, where stable nanoparticle systems are crucial.
  • Atmospheric Chemistry Research

    • Studies on atmospheric chemistry, such as those by (Sommariva et al., 2005) and (Ren et al., 2003), have utilized PEG derivatives in studying the roles of hydroxyl radicals (OH) and hydroperoxy radicals (HO2) in the environment. This underscores the importance of PEG in environmental science research.
  • Synthesis of Monodisperse and Heterobifunctional PEG

    • (Szekely et al., 2014) highlighted the synthesis of monodisperse, heterobifunctional PEG through iterative chain extension, showcasing the versatility of PEG in polymer chemistry.

Safety and Hazards

The safety information for HO-Peg24-OH includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

Future Directions

HO-Peg24-OH, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXKUCOGQITOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H98O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025080
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1075.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243942-52-9
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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